ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound with a molecular formula of C20H24O7. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps. One common method includes the esterification of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid with ethyl 2-methoxy-2-oxoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Differing by the ethoxy group instead of the methoxy group.
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate: Differing by the presence of a single methyl group.
Biological Activity
Ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article will delve into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C19H22O7 |
Molecular Weight | 362.38 g/mol |
LogP | 2.7913 |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 553.5 ± 50.0 °C at 760 mmHg |
Melting Point | N/A |
The compound features a chromen-2-one structure with various substituents that may influence its biological activity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in various cell lines. For instance, derivatives of chromen-2-one have demonstrated improved antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) .
Antibacterial Activity
This compound has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, studies have highlighted its effectiveness against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) in the low micromolar range .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. The results indicate that it possesses selective cytotoxicity towards certain cancer cells, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines ranged from 1.2 µM to 5.3 µM, suggesting potent antiproliferative activity .
Case Study: MCF-7 Cell Line
In a study focusing on the MCF-7 cell line, derivatives of chromen-2-one were tested for their antiproliferative effects. The most active compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin . The results are summarized in Table 1 below.
Compound | IC50 (µM) |
---|---|
Ethyl Compound | 1.2 - 5.3 |
Doxorubicin | 0.04 |
Etoposide | 2.2 |
This data indicates that this compound may be a viable candidate for further development as an anticancer agent.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Free Radical Scavenging : The presence of methoxy and hydroxyl groups enhances the ability of the compound to donate electrons and neutralize free radicals.
- Inhibition of Cell Proliferation : Interaction with specific cellular pathways involved in cell cycle regulation may lead to apoptosis in cancer cells.
- Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit critical enzymatic functions necessary for bacterial survival.
Properties
Molecular Formula |
C19H22O7 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 3-[7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C19H22O7/c1-5-24-16(20)9-7-14-11(2)13-6-8-15(25-10-17(21)23-4)12(3)18(13)26-19(14)22/h6,8H,5,7,9-10H2,1-4H3 |
InChI Key |
OKTSBXKLUFYHKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC)C)OC1=O)C |
Origin of Product |
United States |
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